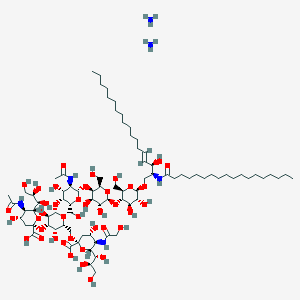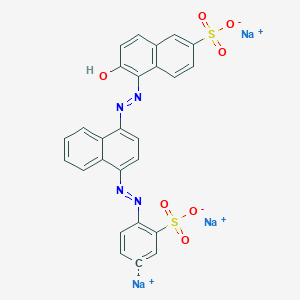
(E)-Tetradec-7-enyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Tetradec-7-enyl acetate is an organic compound belonging to the class of esters. It is characterized by a long aliphatic chain with a double bond in the E-configuration and an acetate functional group. This compound is commonly found in nature, particularly in the pheromones of certain insects, where it plays a crucial role in communication and mating behaviors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Tetradec-7-enyl acetate typically involves the esterification of (E)-Tetradec-7-en-1-ol with acetic acid or acetic anhydride. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:
Reactants: (E)-Tetradec-7-en-1-ol and acetic acid or acetic anhydride.
Catalyst: Sulfuric acid or p-toluenesulfonic acid.
Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts can also be employed to facilitate the esterification process and allow for catalyst recovery and reuse.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-Tetradec-7-enyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (E)-Tetradec-7-en-1-ol and acetic acid in the presence of a strong acid or base.
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: (E)-Tetradec-7-en-1-ol and acetic acid.
Oxidation: Epoxides or diols.
Reduction: (E)-Tetradec-7-en-1-ol.
Wissenschaftliche Forschungsanwendungen
(E)-Tetradec-7-enyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its role in insect pheromones and its potential use in pest control strategies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of pheromone-based treatments.
Industry: It is used in the formulation of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (E)-Tetradec-7-enyl acetate in biological systems involves its interaction with specific receptors in the olfactory system of insects. The acetate group and the double bond in the aliphatic chain are crucial for its recognition and binding to these receptors, triggering behavioral responses such as attraction or mating.
Vergleich Mit ähnlichen Verbindungen
(E)-Tetradec-7-enyl acetate can be compared with other similar compounds such as:
(Z)-Tetradec-7-enyl acetate: The Z-configuration of the double bond results in different olfactory properties and biological activities.
Tetradecyl acetate: Lacks the double bond, leading to different chemical reactivity and biological functions.
Hexadecyl acetate: A longer aliphatic chain, which affects its volatility and interaction with biological receptors.
The uniqueness of this compound lies in its specific double bond configuration and acetate functional group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
28540-79-6 |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
[(E)-tetradec-7-enyl] acetate |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h8-9H,3-7,10-15H2,1-2H3/b9-8+ |
InChI-Schlüssel |
UEZQOSGCHCNWOE-CMDGGOBGSA-N |
Isomerische SMILES |
CCCCCC/C=C/CCCCCCOC(=O)C |
Kanonische SMILES |
CCCCCCC=CCCCCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B13832500.png)



![(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B13832526.png)
![3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide](/img/structure/B13832532.png)

![(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)



